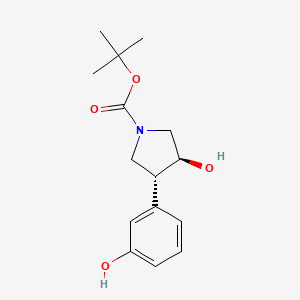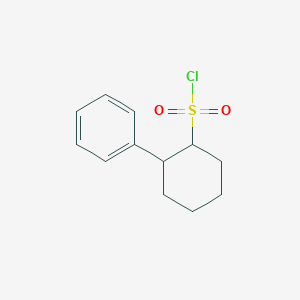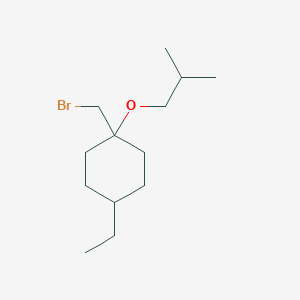
4-Butyl-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-2-chlorophenol is an organic compound with the molecular formula C10H13ClO. It is a chlorinated phenol derivative, where a butyl group is attached to the fourth position and a chlorine atom is attached to the second position of the phenol ring. This compound is known for its antiseptic properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Butyl-2-chlorophenol can be synthesized through the chlorination of 4-butylphenol. The reaction involves the use of sulfuryl chloride (SO2Cl2) as the chlorinating agent. The process is typically carried out in a solvent such as dichloromethane at low temperatures (0°C) to control the reaction rate and prevent side reactions. The reaction mixture is then stirred overnight at room temperature, followed by extraction with ethyl acetate. The organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under vacuum. The residue is purified by column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent flow rates, which are critical for scaling up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The chlorine atom can be reduced to form 4-butylphenol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products
Oxidation: Formation of 4-butyl-2-chloroquinone.
Reduction: Formation of 4-butylphenol.
Substitution: Formation of 4-butyl-2-hydroxyphenol or 4-butyl-2-aminophenol.
Scientific Research Applications
4-Butyl-2-chlorophenol is used in various scientific research applications, including:
Chemistry: As a starting material for the synthesis of more complex organic molecules.
Biology: In studies related to its antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use as an antiseptic agent.
Industry: Used in the formulation of disinfectants and preservatives due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 4-Butyl-2-chlorophenol involves its interaction with microbial cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and leakage of cellular contents, ultimately resulting in cell death. This mechanism is similar to other phenolic compounds, which are known to exert their antimicrobial effects by targeting cell membranes .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-chlorophenol: Similar structure but with a tert-butyl group instead of a butyl group.
2-Chlorophenol: Lacks the butyl group, making it less hydrophobic.
4-Butylphenol: Lacks the chlorine atom, affecting its reactivity and antimicrobial properties.
Uniqueness
4-Butyl-2-chlorophenol is unique due to the presence of both the butyl group and the chlorine atom, which confer specific chemical and physical properties. The butyl group increases the hydrophobicity of the molecule, enhancing its ability to interact with lipid membranes, while the chlorine atom contributes to its reactivity in substitution reactions.
Properties
CAS No. |
18980-02-4 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
4-butyl-2-chlorophenol |
InChI |
InChI=1S/C10H13ClO/c1-2-3-4-8-5-6-10(12)9(11)7-8/h5-7,12H,2-4H2,1H3 |
InChI Key |
XKPPCQGTLVOZEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



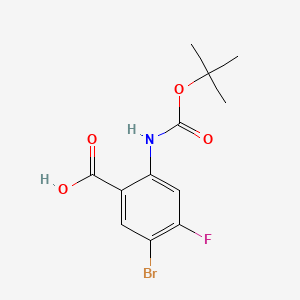
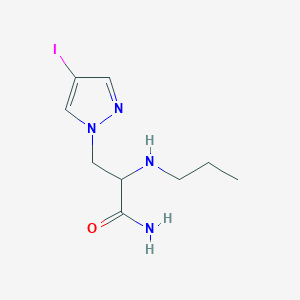

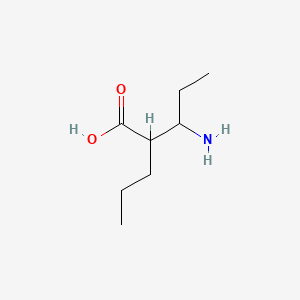
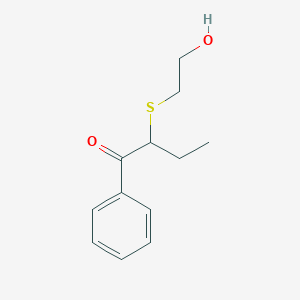
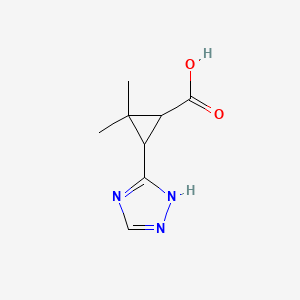
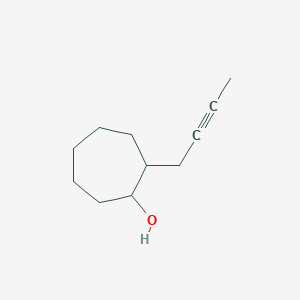
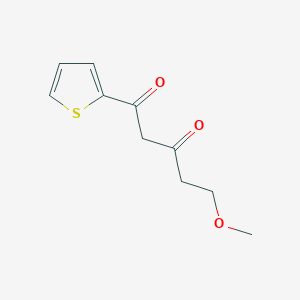
![1-{1-Oxaspiro[3.3]heptan-6-yl}methanamine](/img/structure/B13633317.png)
![Ethyl 4-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13633331.png)
